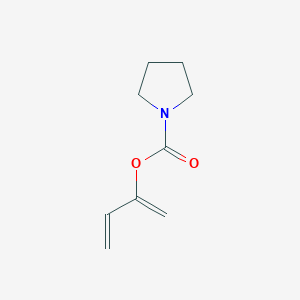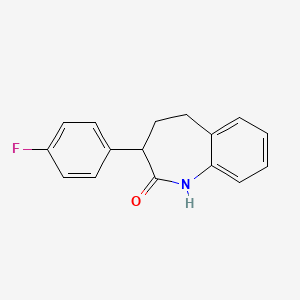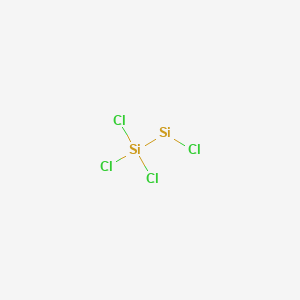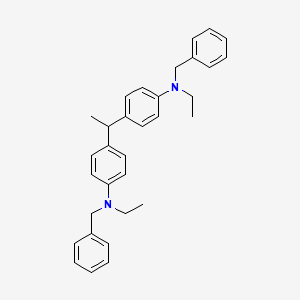![molecular formula C14H13ClO2S B14328920 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol CAS No. 109074-50-2](/img/structure/B14328920.png)
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol is an organic compound that features a phenol group substituted with a 4-chlorophenoxyethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol typically involves the reaction of 4-chlorophenol with 2-chloroethyl phenyl sulfide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorophenoxyethylthio group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}quinazoline
- 2,4-Disubstituted thiazoles
- 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid
Uniqueness
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenol group allows for hydrogen bonding, while the chlorophenoxyethylthio group provides hydrophobic interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
109074-50-2 |
|---|---|
Formule moléculaire |
C14H13ClO2S |
Poids moléculaire |
280.8 g/mol |
Nom IUPAC |
4-[2-(4-chlorophenoxy)ethylsulfanyl]phenol |
InChI |
InChI=1S/C14H13ClO2S/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8,16H,9-10H2 |
Clé InChI |
SZPFFCJMPDEHAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)SCCOC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)


![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)





![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)

![1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14328900.png)
![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)
